5-Fluoro-4-hydroxyquinazoline
Overview
Description
5-Fluoro-4-hydroxyquinazoline is a heterocyclic compound that belongs to the quinazoline family. It is an important building block in drug discovery, and it has chemical, biological, and pharmaceutical applications. The molecular formula of 5-Fluoro-4-hydroxyquinazoline is C8H5FN2O, and it has a molecular weight of 164.14 g/mol .
Synthesis Analysis
The synthesis of quinazolines has been achieved under transition metal-catalyzed conditions . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .Molecular Structure Analysis
5-Fluoro-4-hydroxyquinazoline contains total 17 atom(s); 5 Hydrogen atom(s), 8 Carbon atom(s), 2 Nitrogen atom(s), 1 Oxygen atom(s) and 1 Fluorine atom(s) .Chemical Reactions Analysis
The oxidation of 5-fluorouracil by O2•− or HO2• in water is feasible through a proton-coupled electron transfer (PCET) mechanism . A concerted PCET pathway between 5-fluorouracil and HO2• preformed via the protonation of O2•− is proposed .Physical And Chemical Properties Analysis
5-Fluoro-4-hydroxyquinazoline has a boiling point of 238-242°C . It is a solid powder at ambient temperature . It is insoluble in water but soluble in organic solvents such as ethanol and methanol.Scientific Research Applications
Cancer Research: PARP Inhibition
5-Fluoro-4-hydroxyquinazoline: derivatives have been studied for their potential in cancer therapy as PARP inhibitors . These compounds can enhance sensitivity in primary PARPi-resistant cells, showing promise in overcoming drug resistance in cancer treatment. They exhibit superior cytotoxicity in certain cell lines and can induce apoptosis through the stimulation of intracellular ROS and mitochondrial membrane depolarization .
Antimicrobial Activity
Quinazoline derivatives, including 5-Fluoro-4-hydroxyquinazoline , have been recognized for their broad antimicrobial properties. They have been investigated for their potential to act as novel antibiotics, particularly in the face of rising drug-resistant bacterial strains .
Neurological Disorders
These compounds have shown potential in the treatment of neurological disorders. Their derivatives have been reported to possess anti-Parkinsonism and anticonvulsant activities, which could be beneficial in managing conditions like Parkinson’s disease and epilepsy .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of 5-Fluoro-4-hydroxyquinazoline derivatives make them candidates for the development of new pain relief medications. Their structure-activity relationship is being explored to optimize these effects .
Cardiovascular Applications
Some quinazoline derivatives have been used in the treatment of cardiovascular diseases. For instance, drugs like prazosin and doxazosine, which are structurally related to 5-Fluoro-4-hydroxyquinazoline , are utilized for conditions such as benign prostatic hyperplasia and post-traumatic stress disorder, which have cardiovascular implications .
Antidiabetic Potential
Derivatives of 5-Fluoro-4-hydroxyquinazoline have been studied for their α-glucosidase inhibitory activity, which is relevant in the management of diabetes. Compounds with this activity can help regulate blood sugar levels by inhibiting carbohydrate digestion enzymes .
Antioxidant Properties
The antioxidant capacity of quinazoline derivatives is another area of interest. These compounds can help in neutralizing free radicals, thereby potentially reducing oxidative stress-related damage in various diseases .
Antiviral and Antitubercular Activities
Lastly, the antiviral and antitubercular activities of these compounds are significant, especially given the ongoing need for new treatments against viral infections and tuberculosis .
Mechanism of Action
Safety and Hazards
5-Fluoro-4-hydroxyquinazoline may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
5-fluoro-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEZULVIMJVIFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371996 | |
Record name | 5-Fluoro-4-hydroxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-hydroxyquinazoline | |
CAS RN |
436-72-6 | |
Record name | 5-Fluoro-4-hydroxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoroquinazolin-4(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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